molecular formula C21H25N3O5S B3007380 N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide CAS No. 922103-25-1

N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B3007380
CAS No.: 922103-25-1
M. Wt: 431.51
InChI Key: OJDPGUGSRYMXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
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Biological Activity

N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide (CAS Number: 921903-66-4) is a complex organic compound with potential biological activity. Its structure incorporates a sulfamoyl group and a tetrahydrobenzo[b][1,4]oxazepine moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on existing literature and research findings.

PropertyValue
Molecular FormulaC21H25N3O5S
Molecular Weight431.51 g/mol
CAS Number921903-66-4
PurityTypically ≥ 95%

This compound is hypothesized to exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes linked to disease pathways.
  • Cellular Uptake : The presence of lipophilic groups may enhance cellular permeability, allowing for effective intracellular action.
  • Receptor Interaction : Potential interactions with various receptors involved in signaling pathways related to cancer and inflammation have been suggested.

Anticancer Activity

Research indicates that derivatives of the oxazepine structure exhibit significant anticancer properties. For instance:

  • IC50 Values : A related compound demonstrated an IC50 value of 12 nM in inhibiting cancer cell proliferation via the NanoBRET assay . This suggests that this compound may also possess potent anticancer activity.

Antimicrobial Activity

Sulfamoyl-containing compounds are often explored for their antimicrobial properties. The sulfamoyl group is known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways.

Case Studies

Several studies have investigated the biological effects of structurally similar compounds:

  • Study on Quinolinone Derivatives : A study highlighted the importance of structural modifications in enhancing the potency of quinolinone derivatives against specific cancer cell lines . The findings suggest that modifications similar to those in this compound could lead to improved therapeutic agents.
  • Sulfamoyl Compounds : Research has shown that sulfamoyl phenyl acetamides exhibit a broad spectrum of biological activities including anti-inflammatory and anticancer effects . This underlines the potential utility of this compound in therapeutic applications.

Properties

IUPAC Name

N-[3-methyl-4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-13-10-15(22-14(2)25)7-9-19(13)30(27,28)23-16-6-8-18-17(11-16)24(5)20(26)21(3,4)12-29-18/h6-11,23H,12H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDPGUGSRYMXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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